3-(5-{(E)-[2-(methoxycarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{5-[(E)-{[(METHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOIC ACID is a complex organic compound that features a furan ring and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(E)-{[(METHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOIC ACID typically involves multiple steps, including the formation of the furan ring and the subsequent attachment of the benzoic acid group. Common synthetic routes may involve:
Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the benzoic acid group: This step often involves coupling reactions such as Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
3-{5-[(E)-{[(METHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring.
Substitution: The benzoic acid moiety can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives.
Scientific Research Applications
3-{5-[(E)-{[(METHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{5-[(E)-{[(METHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOIC ACID involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Shares the furan ring structure but lacks the benzoic acid moiety.
Benzoic acid derivatives: Compounds like 4-aminobenzoic acid, which have similar functional groups but different structural arrangements.
Uniqueness
3-{5-[(E)-{[(METHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOIC ACID is unique due to its combination of a furan ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H12N2O5 |
---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
3-[5-[(E)-(methoxycarbonylhydrazinylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C14H12N2O5/c1-20-14(19)16-15-8-11-5-6-12(21-11)9-3-2-4-10(7-9)13(17)18/h2-8H,1H3,(H,16,19)(H,17,18)/b15-8+ |
InChI Key |
IHOXVKBIVINPGK-OVCLIPMQSA-N |
Isomeric SMILES |
COC(=O)N/N=C/C1=CC=C(O1)C2=CC(=CC=C2)C(=O)O |
Canonical SMILES |
COC(=O)NN=CC1=CC=C(O1)C2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.